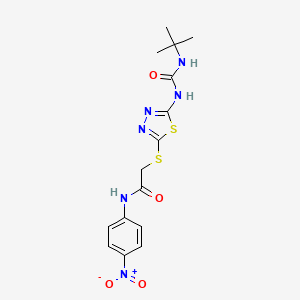

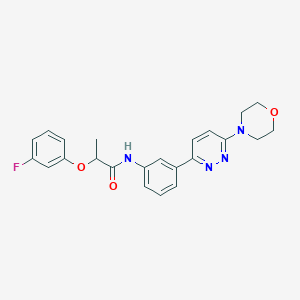

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as AICAR, is a synthetic nucleoside analogue that is commonly used in scientific research. AICAR is known for its ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

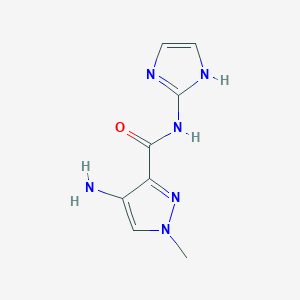

Nucleoside Analogs Synthesis : The compound serves as a building block in the synthesis of nucleoside analogs. For instance, 3-Amino-6-(β-D-ribofuranosyl)imidazo[4,5-c]pyrazole was synthesized via an N-N bond formation strategy, showcasing the compound's utility in synthesizing nucleosides that act as analogs to biologically significant molecules like adenosine (Chien et al., 2005).

Structural Elucidation and Chemical Synthesis : Detailed structural studies and synthetic routes involving 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide and its derivatives have been explored, providing insights into the molecular structure and chemical behavior of these compounds. Examples include the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives from related precursors, demonstrating the compound's role in the synthesis of complex heterocyclic structures (Yıldırım et al., 2005).

Biochemical and Biophysical Applications

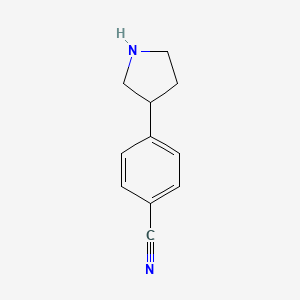

NMR Spectroscopy in Drug Synthesis : The compound and its derivatives have been studied using NMR spectroscopy to understand the intricate details of drug synthesis and the structural dynamics within chemical reactions. For instance, N-N migration of a carbamoyl group in a pyrazole derivative was revealed through NMR, elucidating the structural rearrangements that can occur during synthetic processes (Pathirana et al., 2013).

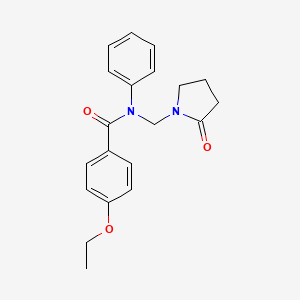

Cytotoxicity and Antitumor Activities : Some derivatives of 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This indicates the potential use of these compounds in the development of new therapeutic agents for cancer treatment (Hassan et al., 2014).

Radiopharmaceutical Applications : Compounds derived from 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide have been used in the synthesis of potential PET agents for imaging specific enzymes in neuroinflammation, highlighting the compound's relevance in the field of radiopharmaceutical research (Wang et al., 2018).

Propiedades

IUPAC Name |

4-amino-N-(1H-imidazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c1-14-4-5(9)6(13-14)7(15)12-8-10-2-3-11-8/h2-4H,9H2,1H3,(H2,10,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPTXRPNHYZTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=NC=CN2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)